molecular formula C25H30N2O3 B4283475 2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide

2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide

Cat. No.: B4283475
M. Wt: 406.5 g/mol
InChI Key: KBDHQLKXBTYTNV-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide, also known as mesityl oxide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-cyano-N-2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory cytokines and prostaglandins. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide in lab experiments include its ability to inhibit the activity of COX-2 and PLA2, making it a useful tool for studying the inflammatory response. It also exhibits antitumor activity, making it a potential candidate for cancer research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-cyano-N-2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide. One potential area of research is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer. Finally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.

Scientific Research Applications

2-cyano-N-2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. It has also been found to exhibit antitumor activity, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-6-7-8-11-30-22-10-9-20(15-23(22)29-5)14-21(16-26)25(28)27-24-18(3)12-17(2)13-19(24)4/h9-10,12-15H,6-8,11H2,1-5H3,(H,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDHQLKXBTYTNV-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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